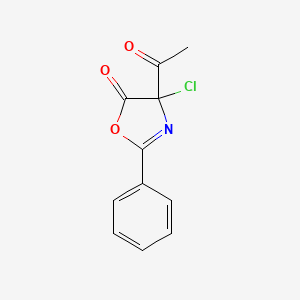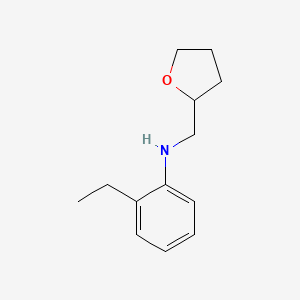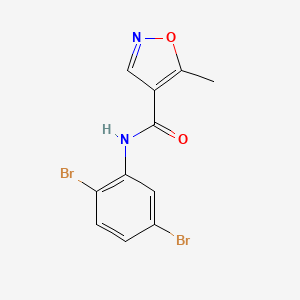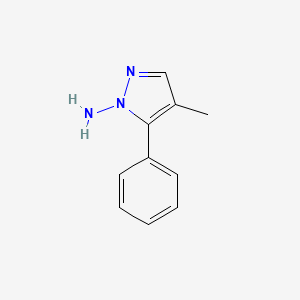![molecular formula C8H8N2O2 B12877318 4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
4-(Aminomethyl)benzo[d]oxazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)benzo[d]oxazol-2-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an aminomethyl group attached to the benzoxazole ring, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzo[d]oxazol-2-ol typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various reagents to introduce the aminomethyl group and form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its high atom economy, scalability, and minimal impurity formation .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)benzo[d]oxazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)benzo[d]oxazol-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)benzo[d]oxazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparación Con Compuestos Similares
4-(Aminomethyl)benzo[d]oxazol-2-ol can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines: Used as key intermediates in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific aminomethyl group, which can enhance its biological activities and make it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c9-4-5-2-1-3-6-7(5)10-8(11)12-6/h1-3H,4,9H2,(H,10,11) |
Clave InChI |
LZODAPKIQFPYIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=O)N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)








![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)
